

# Cardiovascular and Cardiorenal Effects of Human Secretin Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Secretin (28-54), human |           |
| Cat. No.:            | B14756563               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known cardiovascular effects following the administration of human Secretin (28-54), the active 27-amino acid peptide hormone[1][2]. Drawing from key clinical studies, this document summarizes quantitative hemodynamic and metabolic data, details experimental methodologies, and visualizes the underlying physiological mechanisms.

#### Introduction

Secretin, the first hormone ever discovered, is primarily known for its role in regulating duodenal pH by stimulating pancreatic bicarbonate secretion[1][2][3]. However, a growing body of evidence reveals that secretin has pleiotropic effects, with significant actions on the cardiovascular and renal systems[1][3][4][5]. Human secretin receptors, which are G protein-coupled receptors (GPCRs), are found in multiple tissues, including the heart and kidneys[1][3][5]. This guide focuses on the direct cardiovascular and associated cardiorenal outcomes observed in human clinical research, highlighting secretin's potential as a modulator of cardiac function and hemodynamics.

#### **Hemodynamic Effects in Humans**

Intravenous administration of secretin in humans consistently elicits distinct hemodynamic changes, primarily characterized by vasodilation and an increase in cardiac performance. Early







studies in the 1980s and more recent investigations have clarified these effects.

#### **Key Findings:**

- Increased Cardiac Output and Stroke Volume: In patients with angina and both normal and impaired left ventricular function, secretin infusion was shown to increase cardiac output by approximately 20%.[3][4][6] This substantial increase is accompanied by a rise in stroke volume.[4][6][7]
- Decreased Systemic Vascular Resistance: The increase in cardiac output occurs alongside a significant drop in total systemic vascular resistance, indicating a potent vasodilatory effect.
   [3][4][6][7]
- Stable Heart Rate and Blood Pressure: Most studies report no significant chronotropic effect, with heart rate remaining unaltered during secretin infusion.[3][4][6][7] Systemic arterial pressure also remains largely unchanged.[6][7]

These combined effects suggest that secretin improves left ventricular performance through a reduction in afterload (vasodilation) and a likely direct positive inotropic (contractility-enhancing) effect.[3][4][6][7]



| Parameter                     | Population                    | Dosage          | Key Result                          | Reference<br>Study                |
|-------------------------------|-------------------------------|-----------------|-------------------------------------|-----------------------------------|
| Cardiac Output                | Angina, normal<br>LV function | 2 CU/kg/h       | ~20% increase                       | Gunnes et al.,<br>1983[6]         |
| Cardiac Output                | Impaired LV function          | 4 CU/kg/h       | Significant<br>increase<br>(P<0.01) | Gunnes &<br>Rasmussen,<br>1986[7] |
| Stroke Volume                 | Angina, normal<br>LV function | 2 CU/kg/h       | Increased                           | Gunnes et al.,<br>1983[6]         |
| Stroke Volume                 | Impaired LV function          | 4 CU/kg/h       | Significant<br>increase<br>(P<0.05) | Gunnes &<br>Rasmussen,<br>1986[7] |
| Total Systemic<br>Resistance  | Angina, normal<br>LV function | 2 CU/kg/h       | Decreased                           | Gunnes et al.,<br>1983[6]         |
| Total Systemic<br>Resistance  | Impaired LV function          | 4 CU/kg/h       | Significant<br>decrease<br>(P<0.01) | Gunnes &<br>Rasmussen,<br>1986[7] |
| Heart Rate                    | Angina, normal<br>LV function | 2 CU/kg/h       | Unaltered                           | Gunnes et al.,<br>1983[6]         |
| Heart Rate                    | Healthy Males                 | N/A (Crossover) | No significant difference           | Laurila et al.<br>(GUTBAT)[3]     |
| Systemic Arterial<br>Pressure | Angina, normal<br>LV function | 2 CU/kg/h       | Unaltered                           | Gunnes et al.,<br>1983[6]         |

### **Direct Myocardial and Cardiorenal Effects**

Modern imaging techniques have provided deeper insights into secretin's direct action on the heart and its interplay with renal function.

Key Findings:



- Increased Myocardial Glucose Uptake: In healthy males, secretin infusion significantly increases myocardial glucose uptake, a finding that supports a direct inotropic effect, as increased heart work is correlated with higher glucose utilization.[3][8][9][10] This effect was observed despite a concurrent rise in circulating free fatty acids, which would typically suppress glucose uptake by the heart.[3]
- QTc Interval Shortening: Secretin administration has been shown to shorten the QTc interval on an electrocardiogram (ECG) without altering heart rate.[3] This phenomenon is known to occur postprandially and is linked to changes in calcium cycling associated with increased inotropy.[3]
- Enhanced Renal Filtration: Secretin demonstrates a clear effect on renal hemodynamics, leading to increased renal blood flow, a higher estimated glomerular filtration rate (eGFR), and a mild diuretic effect.[3][5][9][11] This suggests secretin plays a role in the cardiorenal axis, a critical consideration in managing heart failure.[3]

| Parameter                                           | Intervention       | Placebo      | Result (P-value)       |
|-----------------------------------------------------|--------------------|--------------|------------------------|
| Myocardial Glucose<br>Uptake<br>(µmol/100g/min)     | 15.5 ± 7.4         | 9.7 ± 4.9    | P = 0.004[3][8][9][10] |
| [18F]FDG Renal<br>Clearance (mL/min)                | 44.5 ± 5.4         | 39.5 ± 8.5   | P = 0.004[3][8][9][10] |
| Change in eGFR from<br>Baseline<br>(ΔmL/min/1.73m²) | 17.8 ± 9.8         | 6.0 ± 5.2    | P = 0.001[3][8][9][10] |
| QTc Interval (ms)                                   | 410.2 ± 26.1       | 417.0 ± 21.7 | P = 0.045[3]           |
| Renal Plasma Flow                                   | 2 CU/kg/h infusion | Saline       | ~2-fold increase[11]   |

(Data from Laurila et al., 2022, and Waldum et al., 1980)

# Mandatory Visualizations Signaling Pathways and Experimental Designs



To elucidate the mechanisms and methodologies discussed, the following diagrams are provided.



Click to download full resolution via product page

Caption: Secretin signaling pathway in cardiovascular cells.





Click to download full resolution via product page

Caption: Workflow for a randomized, placebo-controlled crossover trial.





Click to download full resolution via product page

Caption: Logical flow from secretin administration to hemodynamic outcomes.

#### **Experimental Protocols**

The quantitative data presented in this guide are derived from meticulously designed human clinical trials. Below are summaries of the key experimental methodologies.

Objective: To explore the myocardial and renal effects of secretin in healthy subjects.[8]



- Study Design: A randomized, placebo-controlled, single-blinded crossover study.[8][9]
- Participants: 15 healthy male subjects in fasting conditions.[5][8]
- Intervention: Intravenous infusion of either synthetic human secretin or a placebo (saline).
   Each participant received both treatments in a randomized order, separated by a washout period.
- · Key Methodologies:
  - Myocardial Glucose Uptake: Measured using positron emission tomography (PET) with the glucose analog [18F]2-fluoro-2-deoxy-D-glucose ([18F]FDG).[5][8]
  - Renal Function: Assessed by calculating the renal clearance of [18F]FDG from blood and urine samples and by measuring the estimated glomerular filtration rate (eGFR).[5][8]
  - ECG Monitoring: Standard 12-lead ECGs were recorded to assess cardiac intervals, including the QTc.[3]
- Objective: To assess the cardiovascular effects of secretin infusion in patients with angina and in those with impaired left ventricular function.[6][7]
- Study Design: Open-label infusion studies.
- Participants: Patients with angina pectoris and normal left ventricular function, and a separate cohort of patients with impaired left ventricular function.[6][7]
- Intervention: Continuous intravenous infusion of secretin at pharmacological doses (2 to 4 CU/kg/hour).[6][7]
- Key Methodologies:
  - Hemodynamic Monitoring: Measurements were performed using a pulmonary artery catheter.[3]
  - Cardiac Output: Determined by the thermodilution technique.[3]



- Pressures: Systemic arterial pressure was monitored via a femoral artery line, and pulmonary artery and wedge pressures were recorded from the catheter.[3][6]
- Objective: To determine the effect of secretin on renal hemodynamics in healthy individuals.
   [11]
- Study Design: Crossover study comparing secretin infusion to saline infusion.[11]
- Participants: Five young, healthy male subjects.[11]
- Intervention: A 3-hour intravenous infusion of secretin at 2 CU/kg/hour.[11]
- Key Methodologies:
  - Glomerular Filtration Rate (GFR): Measured by the constant infusion and clearance of [51Cr]EDTA.[11]
  - Renal Plasma Flow (RPF): Determined by the constant infusion and clearance of [125I]oiodohippurate.[11]

#### **Conclusion and Future Directions**

The administration of human secretin (28-54) exerts significant and potentially beneficial cardiovascular effects. The combined actions of peripheral vasodilation and positive inotropy lead to a marked increase in cardiac output without elevating blood pressure or heart rate. Furthermore, its ability to enhance myocardial glucose metabolism and improve renal filtration highlights its role in the intricate cardiorenal axis. These findings suggest that secretin or its analogues could be promising candidates for further investigation in cardiovascular conditions such as heart failure, where afterload reduction, enhanced contractility, and improved renal function are key therapeutic goals.[3][6][7][10] Future research should focus on larger clinical trials, particularly in patient populations with cardiovascular disease, and on the development of long-acting secretin analogues to overcome the challenges posed by its short half-life.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The physiological roles of secretin and its receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin Wikipedia [en.wikipedia.org]
- 3. Novel effects of the gastrointestinal hormone secretin on cardiac metabolism and renal function PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? -PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cardiovascular effects of secretin infusion in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haemodynamic effects of pharmacological doses of secretin in patients with impaired left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. The effect of secretin on renal haemodynamics in man PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cardiovascular and Cardiorenal Effects of Human Secretin Administration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14756563#cardiovascular-effects-of-secretin-28-54-human-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com